molecular formula C17H14ClN3O3S B3011712 2-((4-chlorophenyl)thio)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 895473-19-5

2-((4-chlorophenyl)thio)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B3011712
CAS No.: 895473-19-5
M. Wt: 375.83
InChI Key: DXLXHLUVDUSJGA-UHFFFAOYSA-N
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Description

The compound 2-((4-chlorophenyl)thio)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a 1,3,4-oxadiazole derivative featuring a 4-chlorophenylthio group and a 2-methoxyphenyl substituent. The 1,3,4-oxadiazole scaffold is recognized for its bioisosteric properties, enhancing pharmacological activity through hydrogen bonding and π-π interactions with biological targets . The 4-chlorophenyl group introduces electron-withdrawing effects, while the 2-methoxyphenyl substituent acts as an electron-donating group (EDG), both of which are critical for modulating cytotoxicity and receptor affinity .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c1-23-14-5-3-2-4-13(14)16-20-21-17(24-16)19-15(22)10-25-12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLXHLUVDUSJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorophenyl)thio)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps. One common route includes the reaction of 4-chlorothiophenol with 2-bromoacetyl bromide to form 2-(4-chlorophenylthio)acetyl bromide. This intermediate is then reacted with 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-amine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((4-chlorophenyl)thio)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-((4-chlorophenyl)thio)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide serves as a valuable building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions such as oxidation, reduction, and substitution makes it a versatile reagent in organic synthesis.

Biology

Biologically, this compound has been investigated for its potential antimicrobial and anticancer properties. Studies have shown that derivatives of oxadiazoles exhibit significant activity against various pathogens and cancer cell lines. The mechanism of action is believed to involve the disruption of cellular processes through interactions with specific enzymes or receptors.

Case Study: Anticancer Activity
A study conducted on similar oxadiazole derivatives demonstrated their ability to inhibit the proliferation of cancer cells by inducing apoptosis. The presence of the chlorophenyl and methoxyphenyl groups enhances the compound's efficacy against cancerous tissues.

Medicine

In medicinal chemistry, this compound is being explored as a potential therapeutic agent for various diseases. Its unique structure allows for modulation of biological pathways that are crucial in disease progression. Research indicates that compounds with similar structures can serve as leads for drug development targeting specific diseases .

Case Study: Drug Development
Research on oxadiazole derivatives has led to the discovery of new drug candidates that exhibit promising results in preclinical trials for treating bacterial infections and tumors.

Industry

Industrially, this compound is utilized in developing new materials with specific properties. Its applications range from coatings to polymers, where its chemical stability and reactivity can be exploited to create innovative products.

Mechanism of Action

The mechanism of action of 2-((4-chlorophenyl)thio)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations:

Halogen and EDG Effects : The presence of a 4-chlorophenyl group (electron-withdrawing) and methoxy group (EDG) in the target compound aligns with structure-activity relationship (SAR) trends observed in cytotoxic 1,3,4-oxadiazoles. For instance, Compound 154 () demonstrated potent activity against A549 lung cancer cells (IC50 = 3.8 µM), attributed to its halogen and EDG substituents .

Enzyme Inhibition : Compounds with methoxy groups, such as those in , showed significant AChE inhibition, suggesting the target compound may also interact with enzymatic targets .

Table 2: Spectroscopic Data for Selected Compounds
Compound IR (C–S Stretch) $^1$H NMR (S–CH$_2$) Molecular Ion (m/z) Reference
Target Compound Inferred ~621 cm$^{-1}$ δ4.14 ppm (singlet) Calculated 403.8 N/A
14a () 621 cm$^{-1}$ δ4.14 ppm 361 (C${17}$H${13}$ClN$2$O$3$S)
4g () N/A N/A 474.0701
Key Observations:
  • The S–CH$_2$ group in the target compound is expected to resonate as a singlet near δ4.14 ppm, consistent with derivatives like 14a () .
  • IR stretching frequencies for C–S bonds in analogous compounds (e.g., 621 cm$^{-1}$) suggest similar electronic environments in the target compound .

Mechanistic and Pharmacological Insights

Cytotoxic Mechanisms: Compound 154 () induced apoptosis via selective affinity for cancer cells (25-fold selectivity over HEK noncancerous cells) .

Enzyme Interactions : highlights that methoxy-substituted oxadiazoles inhibit AChE, likely due to hydrogen bonding with the enzyme’s active site . The target’s 2-methoxyphenyl group may enhance similar interactions.

Metal Chelation : Derivatives like those in form stable metal complexes, suggesting the target’s thioacetamide group could participate in chelation, though this remains speculative .

Biological Activity

The compound 2-((4-chlorophenyl)thio)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a derivative of the 1,3,4-oxadiazole scaffold, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C23H19ClN4O2SC_{23}H_{19}ClN_{4}O_{2}S, with a molecular weight of approximately 450.94 g/mol. The structure features a 4-chlorophenyl thioether linked to a 1,3,4-oxadiazole moiety, which is known for conferring significant biological activity.

1,3,4-Oxadiazole derivatives are recognized for their ability to interact with various biological targets. This compound potentially exhibits anticancer activity by:

  • Inhibiting key enzymes : These include thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation and survival.
  • Inducing apoptosis : The compound may trigger programmed cell death in cancer cells through various signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. For instance:

  • A study demonstrated that oxadiazole compounds can inhibit telomerase activity and HDAC, leading to reduced cancer cell growth .
  • Another research indicated that similar compounds exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

Cytotoxicity Studies

A notable study reported that derivatives with similar structural features displayed significant cytotoxicity with IC50 values comparable to standard chemotherapeutic agents like Doxorubicin. For example:

  • The compound 2-(5-(benzo[d]thiazol-2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenol showed an IC50 value of 1.8 µM , which indicates potent activity against MCF-7 cells .

Data Table: Comparative Cytotoxicity of Oxadiazole Derivatives

Compound NameCell LineIC50 Value (µM)Reference
DoxorubicinMCF-71.2
Oxadiazole AMCF-71.8
Oxadiazole BA5495.0
Oxadiazole CHeLa3.5

Case Study 1: Antitumor Activity

In a recent investigation into the structure-activity relationship (SAR) of oxadiazole derivatives:

  • Compounds with electron-donating groups (e.g., methoxy) showed enhanced anticancer activity compared to those with electron-withdrawing groups.
  • The study concluded that modifications on the aromatic rings significantly influence the bioactivity of these compounds .

Case Study 2: Mechanistic Insights

A mechanistic study revealed that certain oxadiazoles could induce apoptosis through the mitochondrial pathway by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins . This dual action underscores the therapeutic potential of these compounds in cancer treatment.

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